![molecular formula C12H11F6N3O3 B2582782 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid CAS No. 2379947-16-5](/img/structure/B2582782.png)

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

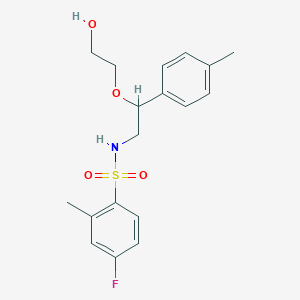

The compound “1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid” is a non-benzodiazepine sedative/hypnotic. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of the compound is C12H11F6N3O3. It has a molecular weight of 359.228. The structure includes a pyridine ring attached to a piperazine ring via a carbon atom .Chemical Reactions Analysis

The compound is part of the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .Physical And Chemical Properties Analysis

The compound is a solid . It has an empirical formula (Hill Notation) of C10H12F3N3 . The InChI key of the compound is NRDVZOMLLMJECP-UHFFFAOYSA-N .科学的研究の応用

Chemical Synthesis and Catalysis

Trifluoroacetic acid (TFA) serves as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of complex polycyclic systems through cationic cascades terminated by a sulfonamide group. This process is crucial for the efficient synthesis of pyrrolidines and homopiperidines, even in scenarios where trapping a tertiary carbocation would typically yield piperidines, showcasing TFA's role in chemical synthesis and catalysis (Haskins & Knight, 2002).

Organocatalysis

The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was identified as an effective organocatalyst in an asymmetric intramolecular aldol reaction. This reaction affords bicyclo[4.3.0]nonane derivatives with high enantioselectivity, highlighting TFA's role in facilitating rare combinations of aldehyde as a nucleophile and ketone as an electrophile, thus expanding the scope of organocatalytic reactions (Hayashi et al., 2007).

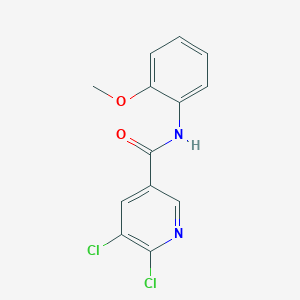

Drug Discovery

In the realm of drug discovery, 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one derivatives have been explored as inhibitors of soluble epoxide hydrolase. This research unveiled the triazine heterocycle as a crucial moiety for achieving high potency and selectivity, thus demonstrating the compound's potential in developing therapeutic agents (Thalji et al., 2013).

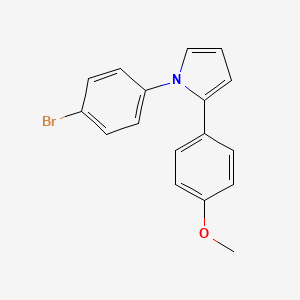

Material Science and Photoluminescence

In material science, donor–acceptor derivatives based on 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one exhibit structure-dependent solution and solid-state fluorescence, solvatochromism, and halochromic fluorescence switching. These properties, influenced by the substituent structure, are crucial for applications in bio-imaging and optical devices, underscoring the compound's significance in developing new materials with tailored photophysical properties (Nagarasu et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,2,2-trifluoroacetic acid;1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O.C2HF3O2/c11-10(12,13)8-5-7(1-2-15-8)16-4-3-14-6-9(16)17;3-2(4,5)1(6)7/h1-2,5,14H,3-4,6H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZMFDZUVVGZSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=NC=C2)C(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)

![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)

![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)

![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)

![N-(2-fluorophenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)

![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)

![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)